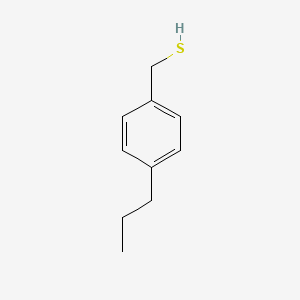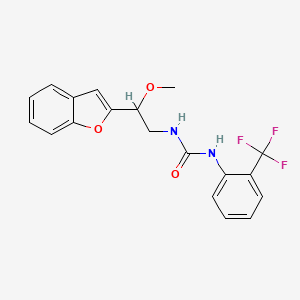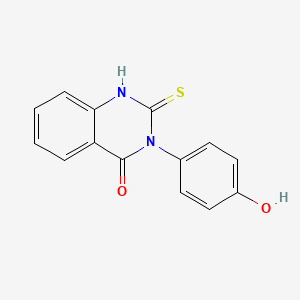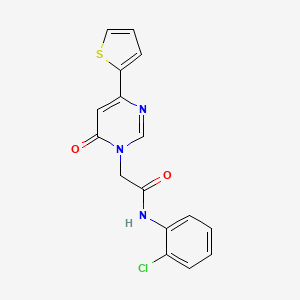![molecular formula C24H23N3O3S2 B2755015 4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide CAS No. 683765-39-1](/img/structure/B2755015.png)
4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of a compound typically involves several steps, each requiring specific reagents and conditions . The synthesis process can often be optimized to improve yield, reduce cost, or minimize environmental impact.Chemical Reactions Analysis
The chemical reactions a compound can undergo are largely determined by its structure. For example, the presence of a cyano group might make the compound susceptible to nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and stability, can be determined through various experimental techniques .Scientific Research Applications
Carbonic Anhydrase Inhibition
Sulfonamide Inhibitors of Carbonic Anhydrases
Aromatic sulfonamide inhibitors, including structures with sulfamoyl and benzamide groups, have been investigated for their inhibitory activity against carbonic anhydrase isoenzymes. These compounds exhibit nanomolar inhibitory concentrations, indicating their potential as therapeutic agents targeting carbonic anhydrase-related diseases (Supuran et al., 2013). Additional studies have synthesized novel acridine and bis acridine sulfonamides with effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII, further highlighting the diverse potential of sulfonamide derivatives in medical chemistry (Ulus et al., 2013).
Anticancer Activity
Pro-apoptotic Indapamide Derivatives
Research into indapamide derivatives, sharing a sulfamoyl-benzamide structure, has demonstrated proapoptotic activity on melanoma cell lines, with certain compounds inhibiting human carbonic anhydrase isoforms. These findings suggest a potential for developing new anticancer agents based on modifying sulfonamide structures (Yılmaz et al., 2015).
Benzamide-4-Sulfonamides as CA Inhibitors
Highly Effective CA Inhibitors
A series of benzamides incorporating 4-sulfamoyl moieties have been identified as potent inhibitors of various human carbonic anhydrase isoforms. These compounds exhibit inhibition in the low nanomolar or subnanomolar ranges, showcasing the therapeutic potential of benzamide-sulfonamide derivatives in treating diseases associated with aberrant carbonic anhydrase activity (Abdoli et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-27(16-17-7-3-2-4-8-17)32(29,30)19-13-11-18(12-14-19)23(28)26-24-21(15-25)20-9-5-6-10-22(20)31-24/h2-4,7-8,11-14H,5-6,9-10,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSYGGGWRPCVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea](/img/structure/B2754932.png)
![N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2754933.png)
![(Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B2754936.png)

![2,4-dichlorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2754939.png)
![Ethyl 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2754942.png)

![1-(2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2754944.png)



![9-cyclohexyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2754951.png)

![4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/no-structure.png)
